N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE
Overview
Description
N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiadiazole ring fused with a benzimidazole ring, both of which are known for their significant roles in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiadiazole and benzimidazole intermediates. These intermediates are then coupled through a series of reactions involving acylation and cyclization under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiadiazole and benzimidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include the inhibition of signal transduction pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- N-(2-benzothiazolyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide
- N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide
Comparison: Compared to similar compounds, N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)-2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDE exhibits unique properties due to the presence of the methyl group on the benzothiadiazole ring. This modification enhances its stability and bioactivity, making it a more potent candidate for various applications. The presence of the thiazole and benzimidazole rings also contributes to its unique electronic properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6OS2/c1-11-6-7-13-18(24-28-23-13)17(11)22-16(26)9-25-14-5-3-2-4-12(14)21-19(25)15-8-20-10-27-15/h2-8,10H,9H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECVXWDNAAYXLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)CN3C4=CC=CC=C4N=C3C5=CN=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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